

An In-depth Technical Guide to 2-phenyl-1H-imidazole-4,5-dicarbonitrile

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Compound of Interest

Compound Name: 2-phenyl-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B184330

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CAS Number: 50847-06-8

Molecular Formula: C₁₁H₆N₄

Molecular Weight: 194.19 g/mol

This technical guide provides a comprehensive overview of **2-phenyl-1H-imidazole-4,5-dicarbonitrile**, a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of data for this specific compound, this guide also incorporates information on closely related 2-phenyl-imidazole derivatives to provide a broader context for its potential properties and applications.

Physicochemical Properties

While extensive experimental data for **2-phenyl-1H-imidazole-4,5-dicarbonitrile** is not readily available in the public domain, the following table summarizes its basic properties.

Property	Value	Source
CAS Number	50847-06-8	[1] [2]
Molecular Formula	C ₁₁ H ₆ N ₄	[1] [2]
Molecular Weight	194.19	[1] [2]
Purity	Typically available at ≥97%	[2]
Storage Conditions	2-8 °C	[2]

Synthesis and Spectroscopic Data

The synthesis of **2-phenyl-1H-imidazole-4,5-dicarbonitrile** can be conceptually approached through the reaction of diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, with an appropriate benzaldehyde derivative. This method is a common strategy for the formation of the imidazole ring.

Experimental Protocol: Synthesis

The following is a plausible experimental protocol for the synthesis of **2-phenyl-1H-imidazole-4,5-dicarbonitrile**, adapted from general procedures for the synthesis of related imidazole derivatives from diaminomaleonitrile.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- Diaminomaleonitrile (DAMN)
- Benzaldehyde
- Methanol or Ethanol
- Acid catalyst (e.g., glacial acetic acid)

Procedure:

- Dissolve diaminomaleonitrile (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

- Add benzaldehyde (1.0 to 1.2 equivalents) to the solution.
- Add a catalytic amount of glacial acetic acid to the reaction mixture.
- Heat the mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion of the reaction, allow the mixture to cool to room temperature.
- The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield **2-phenyl-1H-imidazole-4,5-dicarbonitrile** as a solid.

Spectroscopic Data

Spectroscopic data is crucial for the characterization of the synthesized compound. While a complete set of spectra for **2-phenyl-1H-imidazole-4,5-dicarbonitrile** is not publicly available, mass spectrometry data has been reported.

- Mass Spectrometry (GC-MS): The mass spectrum would be expected to show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (194.19 g/mol).[6]

For complete structural elucidation, the following spectroscopic analyses would be necessary:

- ^1H NMR: The proton NMR spectrum would show signals corresponding to the protons on the phenyl ring and the N-H proton of the imidazole ring.
- ^{13}C NMR: The carbon NMR spectrum would show signals for the carbon atoms of the phenyl and imidazole rings, as well as the two nitrile carbons.
- IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H bond, C=N and C=C bonds of the imidazole ring, aromatic C-H bonds, and the C≡N stretch of the nitrile groups.

Biological and Pharmacological Potential

While specific biological activity data for **2-phenyl-1H-imidazole-4,5-dicarbonitrile** is scarce, the broader class of imidazole derivatives is well-known for a wide range of pharmacological activities.[7][8] This suggests that the target compound could be a valuable scaffold for the development of new therapeutic agents.

Potential Therapeutic Areas

Based on the activities of related compounds, **2-phenyl-1H-imidazole-4,5-dicarbonitrile** could be investigated for the following biological activities:

- Anticancer Activity: Many imidazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8][9] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival.
- Antimicrobial Activity: The imidazole core is a key feature of many antifungal and antibacterial drugs.[10][11][12]
- Enzyme Inhibition: Substituted imidazoles have been shown to inhibit a variety of enzymes, including those involved in steroid biosynthesis and other metabolic pathways.[9]

Quantitative Data for Related Compounds

The following table summarizes the biological activity of some representative 2-phenyl-imidazole derivatives. It is important to note that these data are for related compounds and not for **2-phenyl-1H-imidazole-4,5-dicarbonitrile** itself.

Compound	Biological Activity	Target/Assay	Quantitative Data (e.g., IC ₅₀ , MIC)	Reference
N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide	17 β -HSD10 Inhibition	Enzyme Inhibition Assay	IC ₅₀ = 1.65 ± 0.55 μ M	[9]
1-carboxamido-2-phenyl-4-(4-(dimethylamino)benzylidene)imidazole-5-(4H)-one	Antibacterial Activity	Microbial Sensitivity Tests	-	[12]
Substituted 2,4,5-triphenyl-1H-imidazole derivatives	Cytotoxicity	MTT assay against various cancer cell lines	Varies with substitution	[8]

Experimental Protocols for Biological Assays

The following are detailed protocols for standard in-vitro assays that could be used to evaluate the biological activity of **2-phenyl-1H-imidazole-4,5-dicarbonitrile**.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic (cell-killing) potential of a compound against cancer cell lines.[1][7]

Materials:

- Human cancer cell lines (e.g., MCF-7, HeLa, A549)

- Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
- Dimethyl sulfoxide (DMSO)
- 96-well microplates

Procedure:

- Seed the cancer cells into 96-well plates at a suitable density and allow them to adhere overnight.
- Prepare serial dilutions of **2-phenyl-1H-imidazole-4,5-dicarbonitrile** in cell culture medium.
- Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
- Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
- After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
- Remove the MTT solution and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[\[11\]](#)

Materials:

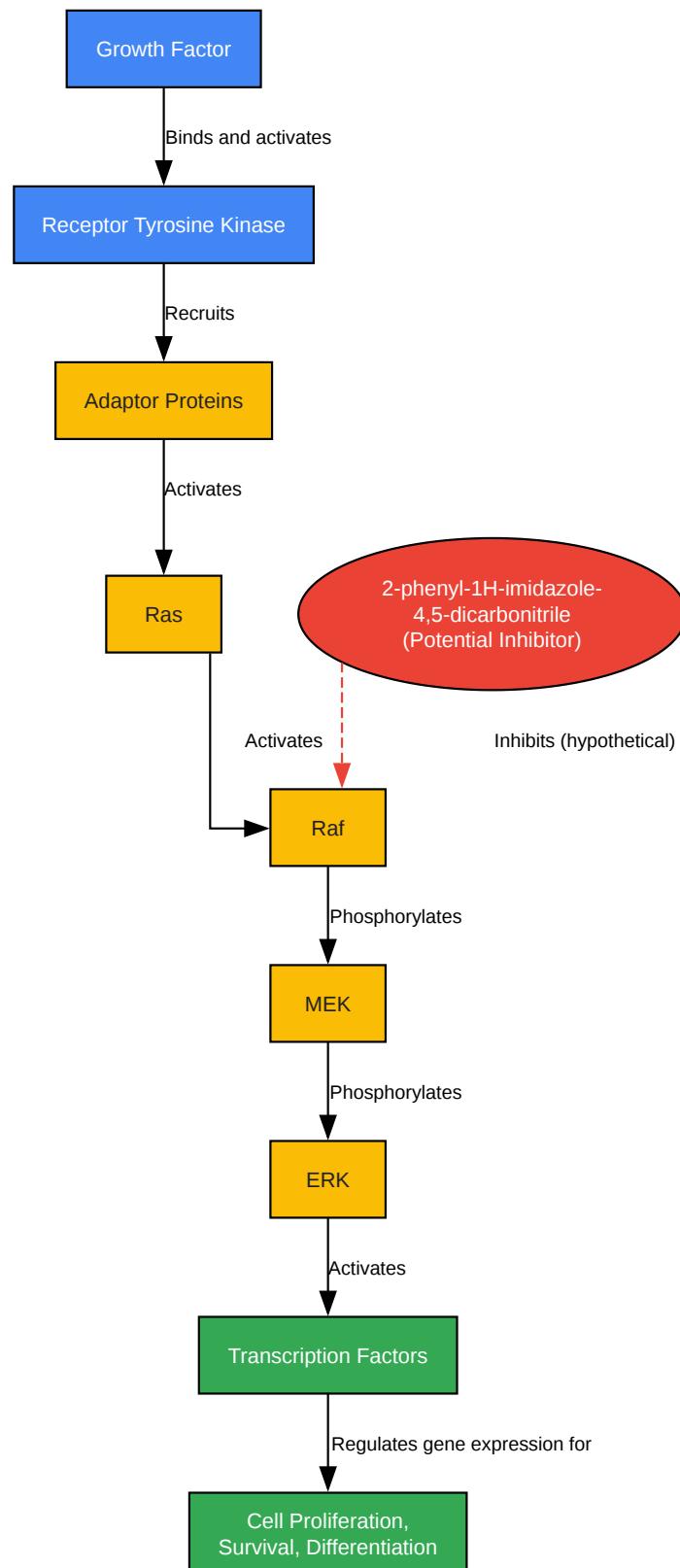
- Bacterial or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
- 96-well microplates

Procedure:

- Prepare a standardized inoculum of the test microorganism.
- Perform a two-fold serial dilution of **2-phenyl-1H-imidazole-4,5-dicarbonitrile** in the broth medium in a 96-well plate.
- Inoculate each well with the microbial suspension. Include a growth control (microorganism without compound) and a sterility control (broth only).
- Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 37°C for 24 hours for bacteria).
- The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathways and Logical Relationships

Given the prevalence of imidazole derivatives as kinase inhibitors, a potential mechanism of action for **2-phenyl-1H-imidazole-4,5-dicarbonitrile** could involve the modulation of cellular signaling pathways regulated by kinases. The following diagrams illustrate a generic kinase signaling pathway and a typical experimental workflow for screening and characterizing enzyme inhibitors.

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Caption: A generic MAP kinase signaling pathway, a common target for imidazole-based inhibitors.



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Caption: A typical workflow for the screening and identification of enzyme inhibitors.

Conclusion

2-phenyl-1H-imidazole-4,5-dicarbonitrile is a compound with a chemical structure that suggests potential for a range of biological activities, given the known pharmacological properties of the 2-phenyl-imidazole scaffold. While specific experimental data for this dicarbonitrile derivative is limited, this guide provides a framework for its synthesis, characterization, and biological evaluation based on established methods and data from related compounds. Further research is warranted to fully elucidate the physicochemical properties and therapeutic potential of this molecule, which may serve as a valuable starting point for the development of novel drugs.

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